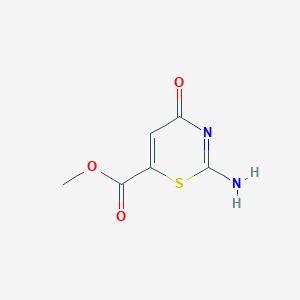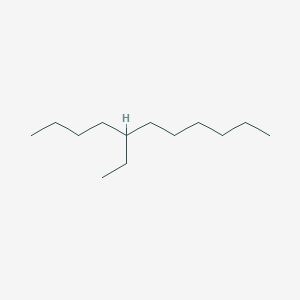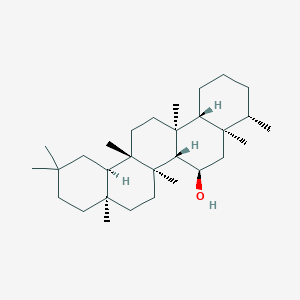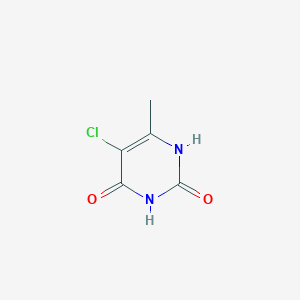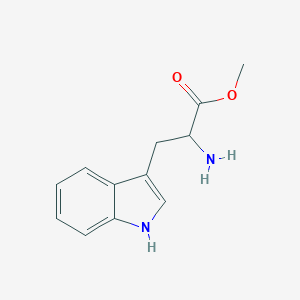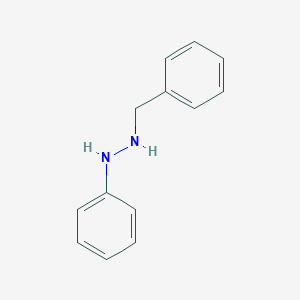![molecular formula C11H18OSSi B091817 Silane, trimethyl[2-(phenylthio)ethoxy]- CAS No. 16654-71-0](/img/structure/B91817.png)
Silane, trimethyl[2-(phenylthio)ethoxy]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, trimethyl[2-(phenylthio)ethoxy]- is a chemical compound that has been widely used in scientific research due to its unique properties. It is a colorless liquid that is soluble in organic solvents and has a molecular formula of C12H19OSi. The compound is known for its ability to act as a coupling agent, which makes it useful in various applications such as adhesives, coatings, and sealants. In
Wirkmechanismus
Silane, trimethyl[2-(phenylthio)ethoxy]- acts as a coupling agent by forming a covalent bond between the surface of the material and the organic functional group. The compound has a reactive silanol group that can react with the surface hydroxyl groups of the material. The organic functional group then reacts with the silanol group, forming a covalent bond between the material and the organic functional group.
Biochemische Und Physiologische Effekte
There is limited research on the biochemical and physiological effects of silane, trimethyl[2-(phenylthio)ethoxy]-. However, it is known to be an irritant to the skin and eyes. It is also toxic when ingested or inhaled, and can cause respiratory and gastrointestinal problems.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using silane, trimethyl[2-(phenylthio)ethoxy]- in lab experiments is its ability to act as a coupling agent, which makes it useful in various applications such as surface modification and nanoparticle synthesis. Additionally, it is easy to synthesize and purify, making it readily available for use in lab experiments.
However, one of the limitations of using silane, trimethyl[2-(phenylthio)ethoxy]- is its toxicity, which requires careful handling and disposal. It is also relatively expensive compared to other coupling agents.
Zukünftige Richtungen
There are several future directions for research on silane, trimethyl[2-(phenylthio)ethoxy]-. One area of research is the development of new applications for the compound, such as in the synthesis of new materials and coatings. Additionally, research can be done to improve the efficiency of the synthesis method and to reduce the toxicity of the compound. Finally, research can be done to explore the potential use of the compound in biomedical applications, such as drug delivery and tissue engineering.
Conclusion:
Silane, trimethyl[2-(phenylthio)ethoxy]- is a unique chemical compound that has been widely used in scientific research due to its ability to act as a coupling agent. It is easy to synthesize and purify, making it readily available for use in lab experiments. However, its toxicity requires careful handling and disposal. There are several future directions for research on the compound, including the development of new applications, improving the synthesis method, and exploring potential biomedical applications.
Synthesemethoden
Silane, trimethyl[2-(phenylthio)ethoxy]- can be synthesized using a one-step reaction involving the reaction of 2-(phenylthio)ethanol with trimethylchlorosilane. The reaction is carried out in the presence of a base catalyst such as triethylamine. The resulting product is then purified using column chromatography to obtain pure silane, trimethyl[2-(phenylthio)ethoxy]-.
Wissenschaftliche Forschungsanwendungen
Silane, trimethyl[2-(phenylthio)ethoxy]- has been widely used in scientific research due to its ability to act as a coupling agent. It has been used in surface modification of various materials such as glass, metals, and polymers. The compound has also been used in the synthesis of nanoparticles, where it acts as a stabilizing agent. Additionally, it has been used in the preparation of various coatings and adhesives.
Eigenschaften
CAS-Nummer |
16654-71-0 |
|---|---|
Produktname |
Silane, trimethyl[2-(phenylthio)ethoxy]- |
Molekularformel |
C11H18OSSi |
Molekulargewicht |
226.41 g/mol |
IUPAC-Name |
trimethyl(2-phenylsulfanylethoxy)silane |
InChI |
InChI=1S/C11H18OSSi/c1-14(2,3)12-9-10-13-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3 |
InChI-Schlüssel |
HKIAJKAAQOMBLB-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)OCCSC1=CC=CC=C1 |
Kanonische SMILES |
C[Si](C)(C)OCCSC1=CC=CC=C1 |
Synonyme |
Trimethyl[2-(phenylthio)ethoxy]silane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



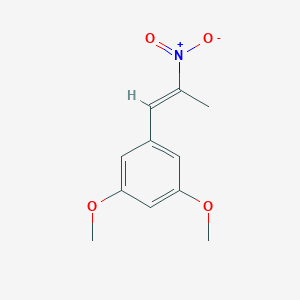
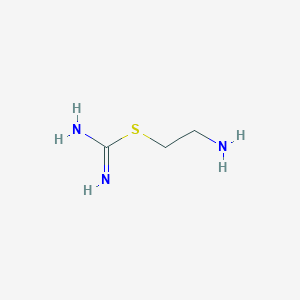
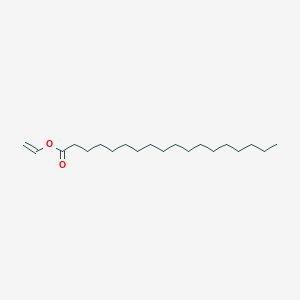
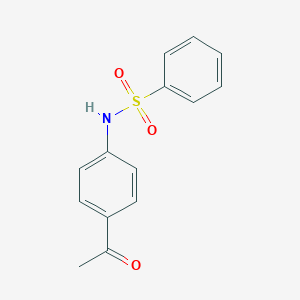
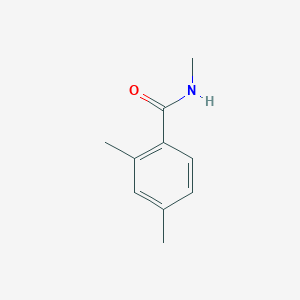
![6,13-Dihydro-6,13-[1,2]benzenopentacene](/img/structure/B91746.png)
